Cas no 84064-38-0 ((3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid)

(3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid structure
84064-38-0 structure
Productnaam:(3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid
CAS-nummer:84064-38-0
MF:C23H36O6
MW:408.528347969055
CID:1819974
PubChem ID:4468721

(3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid
    • (3R,5R)-3,5-Dihydroxy-7-[[(1S)-1,2,6,7,8,8aβ-hexahydro-2β-methyl-8α-[[(2S)-2-methyl-1-oxobutyl]oxy]naphthalen]-1β-yl]heptanoic acid
    • (βR,δR,8aβ)-β,δ-Dihydroxy 2β-methyl-8α-[[(1S)-1-methylpropyl]carbonyloxy]decalin-3,4a(5)-diene-1β-heptanoic acid
    • Compactic acid
    • Mevastatin acid
    • 3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
    • DTXSID40875476
    • CHEBI:182376
    • SCHEMBL10685062
    • InChI=1/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27
    • Mevinic acid
    • (3r,5r)-3,5-Dihydroxy-7-[(1s,2s,8s,8ar)-2-Methyl-8-{[(2s)-2-Methylbutanoyl]oxy}-1,2,6,7,8,8a-Hexahydronaphthalen-1-Yl]heptanoic Acid
    • Compactin acid
    • Mevastatin (acid form)
    • 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta-dihydroxy-2-methyl-8-((2S)-2-methyl-1-oxobutoxy)-, (betaR,deltaR,1S,2S,8S,8aR)-
    • ML 236B acid
    • 84064-38-0
    • 1-NAPHTHALENEHEPTANOIC ACID, 1,2,6,7,8,8A-HEXAHYDRO-.BETA.,.DELTA.-DIHYDROXY-2-METHYL-8-((2S)-2-METHYL-1-OXOBUTOXY)-, (.BETA.R,.DELTA.R,1S,2S,8S,8AR)-
    • CHEMBL503456
    • Mevastatin hydroxy acid
    • BOZILQFLQYBIIY-INTXDZFKSA-N
    • 1R89KK61YI
    • UNII-1R89KK61YI
    • SCHEMBL8191581
    • CHEBI:39508
    • ML-236B acid
    • ML236B ACID
    • Q27252788
    • eptanoic acid
    • (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]h
    • Inchi: 1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1
    • InChI-sleutel: BOZILQFLQYBIIY-INTXDZFKSA-N
    • LACHT: C(O)(=O)C[C@H](O)C[C@H](O)CC[C@@H]1[C@]2([H])C(=CCC[C@@H]2OC(=O)[C@@H](C)CC)C=C[C@@H]1C

Berekende eigenschappen

  • Exacte massa: 408.25118886g/mol
  • Monoisotopische massa: 408.25118886g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 11
  • Complexiteit: 625
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 104Ų
  • XLogP3: 3.1

(3R,5R)-7-[1,2,6,7,8,8aβ-Hexahydro-8α-[[(2S)-2-methylbutyryl]oxy]-2β-methylnaphthalene-1β-yl]-3,5-dihydroxyheptanoic acid Gerelateerde literatuur

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